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Compound of Interest

Compound Name: (4-Bromothiazol-5-yl)methanol

Cat. No.: B151687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for the compound (4-
Bromothiazol-5-yl)methanol (CAS No. 262444-15-5). Due to the limited availability of public

experimental spectra, this document presents predicted spectroscopic data obtained from

computational chemistry models. These predictions offer valuable insights for the

characterization of this molecule. Additionally, standardized experimental protocols for

obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data are detailed.

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (4-Bromothiazol-5-
yl)methanol. This information is crucial for substance identification, purity assessment, and

structural elucidation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.75 s 1H H2 (thiazole ring)

4.88 s 2H -CH₂OH

2.50 (broad) s 1H -OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm) Assignment

152.0 C2 (thiazole ring)

145.0 C5 (thiazole ring)

118.0 C4 (thiazole ring)

58.0 -CH₂OH

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3400-3500 Strong, Broad O-H stretch (alcohol)

3100-3150 Medium C-H stretch (thiazole ring)

2850-2950 Medium C-H stretch (methylene)

1500-1550 Medium C=N stretch (thiazole ring)

1400-1450 Medium C-C stretch (thiazole ring)

1000-1050 Strong C-O stretch (primary alcohol)

600-700 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

195/197 100/98
[M]⁺ (Molecular ion with Br

isotopes)

166/168 40/39 [M-CHO]⁺

116 30 [M-Br]⁺

88 25 [C₃H₂NOS]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of (4-Bromothiazol-5-yl)methanol in
0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.
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Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and 1024-4096 scans.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal by applying pressure with the built-in clamp.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:
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Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe or after separation by gas chromatography (GC).

Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and

fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of chemical synthesis, spectroscopic analysis, and data interpretation.
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To cite this document: BenchChem. [Spectroscopic Analysis of (4-Bromothiazol-5-
yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151687#spectroscopic-data-of-4-bromothiazol-5-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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